2-Ethylthiazole-4-carboxylic acid 2-Ethylthiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 769124-05-2
VCID: VC2296182
InChI: InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
SMILES: CCC1=NC(=CS1)C(=O)O
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol

2-Ethylthiazole-4-carboxylic acid

CAS No.: 769124-05-2

Cat. No.: VC2296182

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylthiazole-4-carboxylic acid - 769124-05-2

Specification

CAS No. 769124-05-2
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
IUPAC Name 2-ethyl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Standard InChI Key NMBMFJUWTJAVBG-UHFFFAOYSA-N
SMILES CCC1=NC(=CS1)C(=O)O
Canonical SMILES CCC1=NC(=CS1)C(=O)O

Introduction

Chemical Properties and Structure

Basic Information and Identification

2-Ethylthiazole-4-carboxylic acid is characterized by its thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound features an ethyl group at the second position of the thiazole ring and a carboxylic acid functional group at the fourth position. This arrangement contributes to its unique chemical reactivity and physical properties .

Table 1: Basic Information of 2-Ethylthiazole-4-carboxylic acid

ParameterValue
CAS Number769124-05-2
Molecular FormulaC₆H₇NO₂S
Molecular Weight157.19 g/mol
IUPAC Name2-ethyl-1,3-thiazole-4-carboxylic acid
Common Synonyms2-Ethyl-1,3-Thiazole-4-Carboxylic Acid; 4-Thiazolecarboxylic Acid, 2-Ethyl-
InChIInChI=1/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)

Physical Properties

2-Ethylthiazole-4-carboxylic acid typically appears as a colorless to pale yellow solid at room temperature. Due to the presence of the carboxylic acid group, it exhibits acidic properties and is soluble in polar solvents. The compound can engage in hydrogen bonding, which influences its solubility characteristics and interactions with biological systems .

Table 2: Physical Properties of 2-Ethylthiazole-4-carboxylic acid

PropertyDescription
Physical StateColorless to pale yellow solid
SolubilitySoluble in polar solvents
Hydrogen BondingCan engage in hydrogen bonding via carboxylic acid group
AcidityAcidic due to carboxylic acid group

Structural Characteristics

The thiazole ring in 2-ethylthiazole-4-carboxylic acid is planar and aromatic, containing one sulfur atom and one nitrogen atom. The ethyl group at position 2 provides hydrophobicity, while the carboxylic acid at position 4 contributes to the compound's acidity and hydrogen bonding capabilities. This combination of functional groups creates a versatile scaffold that can be modified for various purposes in chemical synthesis and drug development .

Biological Activities and Applications

Antimicrobial and Antifungal Properties

One of the most notable aspects of 2-ethylthiazole-4-carboxylic acid is its potential antimicrobial and antifungal properties. The presence of the thiazole moiety is frequently associated with these biological activities, making it a compound of interest for medicinal applications. These properties may be attributed to the heterocyclic structure's ability to interact with biological targets involved in microbial growth and survival .

Pharmaceutical Applications

The versatile structure of 2-ethylthiazole-4-carboxylic acid makes it a valuable intermediate in pharmaceutical development. The compound can serve as a building block for more complex molecules with therapeutic potential. Its structural features allow for various chemical modifications, enabling the creation of diverse derivatives with enhanced biological activities .

Table 3: Potential Pharmaceutical Applications of 2-Ethylthiazole-4-carboxylic acid

Application AreaPotential Role
Antimicrobial AgentsActive ingredient or structural component in antibacterial compounds
Antifungal MedicationsPrecursor or structural element in antifungal drug development
Drug DevelopmentVersatile intermediate for diverse pharmaceutical compounds
Medicinal ChemistryBuilding block for bioactive molecules with therapeutic potential

Agricultural Applications

Beyond pharmaceutical uses, 2-ethylthiazole-4-carboxylic acid may have applications in agrochemicals. The antimicrobial and antifungal properties associated with thiazole compounds suggest potential utility in developing agricultural protectants against plant pathogens. These applications could leverage the compound's biological activities to create more effective and potentially less harmful crop protection solutions .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-ethylthiazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds.

Comparison with 2-Methyl-1,3-thiazole-4-carboxylic acid

2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2) is a closely related compound that differs only in the alkyl substituent at position 2 (methyl instead of ethyl). It has a molecular formula of C₅H₅NO₂S and a molecular weight of 143.16 g/mol. This compound is commercially available with 97% purity and is used in similar applications to 2-ethylthiazole-4-carboxylic acid .

Comparison with 2-Isopropylthiazole-4-carboxylic acid

2-Isopropylthiazole-4-carboxylic acid (CAS: 234445-61-5) features an isopropyl group at position 2 instead of an ethyl group. This structural difference likely influences the compound's hydrophobicity, which could affect its solubility properties and interactions with biological targets. Like 2-ethylthiazole-4-carboxylic acid, it undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

Table 4: Comparison of 2-Ethylthiazole-4-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Ethylthiazole-4-carboxylic acid769124-05-2C₆H₇NO₂S157.19Ethyl group at position 2
2-Methyl-1,3-thiazole-4-carboxylic acid35272-15-2C₅H₅NO₂S143.16Methyl group at position 2
2-Isopropylthiazole-4-carboxylic acid234445-61-5C₇H₉NO₂S171.22Isopropyl group at position 2
2-Aminothiazoline-4-carboxylic acidN/AC₄H₆N₂O₂S146.16Amino group and reduced thiazoline ring

Chemical Reactivity and Modifications

The structure of 2-ethylthiazole-4-carboxylic acid allows for various chemical modifications, making it a versatile compound in organic synthesis. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the thiazole ring can undergo substitution reactions at various positions.

Based on information about similar compounds, potential reactions of 2-ethylthiazole-4-carboxylic acid might include:

  • Oxidation reactions, particularly involving the sulfur atom in the thiazole ring

  • Reduction of the carboxylic acid group to form alcohols

  • Electrophilic and nucleophilic substitution reactions at the thiazole ring

  • Esterification of the carboxylic acid group

  • Formation of amides through reaction with amines

These diverse reaction pathways enhance the utility of 2-ethylthiazole-4-carboxylic acid as a starting material or intermediate in the synthesis of more complex molecules.

Current Research and Future Directions

While specific research on 2-ethylthiazole-4-carboxylic acid is limited in the provided search results, the broader field of thiazole chemistry continues to advance, with increasing interest in the biological activities and synthetic applications of these compounds.

Future research directions may include:

  • Exploration of structure-activity relationships to optimize antimicrobial and antifungal properties

  • Development of novel synthetic routes for more efficient production

  • Investigation of additional biological activities beyond antimicrobial effects

  • Design and synthesis of derivatives with enhanced pharmacological properties

  • Applications in materials science and other non-biological fields

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